
Senicapoc
Overview
Description
Senicapoc (2,2-bis(4-fluorophenyl)-2-phenylacetamide), also known as ICA-17043, is a selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1. Initially developed for sickle cell anemia (SCA), it demonstrated efficacy in improving hematological parameters (e.g., hemoglobin, hematocrit) and reducing dense red blood cells (RBCs) in Phase II trials . However, Phase III trials failed to show clinical benefits in reducing vaso-occlusive crises, leading to discontinuation . Despite this, this compound’s safety profile and oral bioavailability (half-life: 12.8 days) have spurred interest in repurposing it for conditions like ischemic stroke, Alzheimer’s disease, and COVID-19 .
Preparation Methods
The synthesis of Senicapoc involves the reaction of 4-fluorobenzophenone with phenylacetonitrile in the presence of a base, followed by hydrolysis to yield the final product . The industrial production methods for this compound are not widely documented, but the synthetic route typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Senicapoc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: This compound can undergo substitution reactions, particularly involving the fluorine atoms on the phenyl rings.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
. This channel is involved in the regulation of potassium efflux and water loss from red blood cells. By inhibiting this channel, Senicapoc prevents the dehydration of red blood cells and the subsequent polymerization of hemoglobin S, which is a key factor in the pathology of sickle cell anemia .
Comparison with Similar Compounds
TRAM-34
Structural and Pharmacological Similarities
- TRAM-34 shares a triarylmethane scaffold with senicapoc but lacks the carbamoyl group, resulting in lower KCa3.1 affinity (IC₅₀: 20–25 nM vs. This compound’s 11 nM) .
- Both compounds inhibit microglial activation and reduce pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in vitro .
Key Differences
Parameter | This compound | TRAM-34 |
---|---|---|
Half-life | 12.8 days (humans) | 2 hours (mice/rats) |
Oral Bioavailability | High | Limited |
Clinical Development | Phase III completed | Preclinical only |
Brain Penetration | 2–5× higher than plasma | Limited data |
TRAM-34’s short half-life restricts its utility in chronic conditions, whereas this compound’s pharmacokinetics support once-daily dosing .
Zinc Sulfate
Mechanistic Contrast
- Zinc sulfate rehydrates RBCs via mechanistically distinct pathways (ion modulation vs. KCa3.1 blockade).
- In SCA, zinc reduced painful crises (mean difference: -2.83 events/1.5 years) but had inconsistent effects on RBC parameters .
Efficacy Comparison
Outcome | This compound (Phase II) | Zinc Sulfate |
---|---|---|
Hemoglobin Increase | +0.68 g/dL (high dose) | No significant change |
Pain Crisis Reduction | No benefit (Phase III) | Significant reduction |
Safety | Well-tolerated | Gastrointestinal issues |
This compound’s failure in pain crisis reduction despite hematological improvements highlights the complexity of SCA pathophysiology .
NS6180
A newer KCa3.1 inhibitor, NS6180, shows sub-nanomolar potency but lacks clinical data.
Preclinical and Clinical Findings
Neuroprotection
- Ischemic Stroke : this compound reduced infarct size by 55% (40 mg/kg) and improved neurological deficits in mice, outperforming TRAM-34 in brain penetration .
- Alzheimer’s Disease : this compound decreased microglial activation (45% reduction in CD11b) and amyloid-β-induced inflammation in mice .
Hepatic Fibrosis
- Paradoxically, this compound worsened collagen deposition in CCl₄-induced liver injury models, suggesting context-dependent risks .
COVID-19
- In a Phase II trial, this compound failed to improve PaO₂/FiO₂ ratios at 72 hours but showed trends in reducing mortality (28-day rate: 13% vs. 22% in controls) .
Biological Activity
Senicapoc (ICA-17043) is a selective inhibitor of the calcium-activated potassium channel KCa3.1, primarily developed for the treatment of sickle cell disease (SCD). Its biological activity has been explored in various contexts, including hematological disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical findings, and potential therapeutic applications.
This compound functions by inhibiting the Gardos channel (KCa3.1), which plays a critical role in regulating potassium efflux in red blood cells. This inhibition leads to reduced dehydration of erythrocytes, thereby increasing their lifespan and improving hemoglobin levels. The mechanism can be summarized as follows:
- Inhibition of KCa3.1 Channels : this compound blocks potassium efflux through Gardos channels, preventing red blood cell dehydration.
- Increased Hemoglobin and Hematocrit Levels : Clinical trials have shown that this compound significantly increases hemoglobin and hematocrit levels in patients with SCD .
- Reduction in Hemolysis : By maintaining red blood cell hydration, this compound reduces hemolysis, which is a common complication in SCD patients .
Sickle Cell Disease
This compound has undergone several clinical trials to evaluate its efficacy in treating SCD. Notable studies include:
- Phase II Trials : In a double-blind placebo-controlled trial, patients receiving 10 mg/day of this compound showed increased hematocrit and hemoglobin levels compared to placebo groups. However, the trial was terminated early due to a lack of significant improvement in pain crisis outcomes despite the positive effects on blood parameters .
- Phase III Trials : A larger Phase III trial confirmed that while this compound improved hematological parameters, it did not significantly reduce the frequency of vaso-occlusive crises compared to placebo . Adverse effects included nausea and urinary tract infections.
Alzheimer’s Disease
Recent studies are exploring this compound's potential in neurodegenerative conditions such as Alzheimer's disease (AD). A Phase II study aims to assess its biological activity and target engagement in patients with mild cognitive impairment or early AD . Key objectives include:
- Cognitive Outcomes : Measurement of cognitive function using the Alzheimer's Disease Assessment Scale Cognitive Subscale (ADAS-Cog).
- Neuroinflammation Markers : Evaluation of blood and cerebrospinal fluid markers related to neuroinflammation over a 52-week period.
Case Studies
- Sickle Cell Disease Patient Case : A patient with the KCNN4 R352H mutation was treated with this compound. The results indicated a significant reduction in potassium loss from red blood cells when treated with this compound compared to control conditions, demonstrating its potential effectiveness against specific genetic mutations associated with SCD .
- COVID-19 Patients : In a study involving COVID-19 patients with severe respiratory issues, this compound was found to be safe and well-tolerated. While it did not significantly improve oxygenation metrics compared to standard care, it showed promise in reducing mortality rates among treated patients .
Summary of Research Findings
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase II (SCD) | 145 SCD Patients | 10 mg/day | Increased hemoglobin; no effect on pain crises |
Phase III (SCD) | 289 SCD Patients | 10 mg/day | Improved hematologic parameters; terminated early |
Phase II (AD) | 55 Early AD Patients | 10 mg/day | Ongoing study; assessing cognitive function |
COVID-19 Study | 46 Severe Patients | Standard Care | Safe; lower mortality rate in treated group |
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZUZTYRMOMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276906 | |
Record name | Senicapoc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289656-45-7 | |
Record name | Senicapoc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senicapoc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Senicapoc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SENICAPOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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